(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride (S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1421049-58-2
VCID: VC8239735
InChI: InChI=1S/C9H18N2.ClH/c1-11(8-4-5-8)9-3-2-6-10-7-9;/h8-10H,2-7H2,1H3;1H/t9-;/m0./s1
SMILES: CN(C1CC1)C2CCCNC2.Cl
Molecular Formula: C9H19ClN2
Molecular Weight: 190.71 g/mol

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride

CAS No.: 1421049-58-2

Cat. No.: VC8239735

Molecular Formula: C9H19ClN2

Molecular Weight: 190.71 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-Cyclopropyl-N-methylpiperidin-3-amine hydrochloride - 1421049-58-2

Specification

CAS No. 1421049-58-2
Molecular Formula C9H19ClN2
Molecular Weight 190.71 g/mol
IUPAC Name (3S)-N-cyclopropyl-N-methylpiperidin-3-amine;hydrochloride
Standard InChI InChI=1S/C9H18N2.ClH/c1-11(8-4-5-8)9-3-2-6-10-7-9;/h8-10H,2-7H2,1H3;1H/t9-;/m0./s1
Standard InChI Key NUZCUMITFHBEPM-FVGYRXGTSA-N
Isomeric SMILES CN([C@H]1CCCNC1)C2CC2.Cl
SMILES CN(C1CC1)C2CCCNC2.Cl
Canonical SMILES CN(C1CC1)C2CCCNC2.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound is a hydrochloride salt of the (S)-enantiomer of N-cyclopropyl-N-methylpiperidin-3-amine. Key properties include:

PropertyValueSource
CAS Number1421049-58-2
Molecular FormulaC9H19ClN2\text{C}_9\text{H}_{19}\text{ClN}_2
Molecular Weight190.71 g/mol
IUPAC Name(3S)-N-cyclopropyl-N-methylpiperidin-3-amine hydrochloride
SMILESCN([C@H]1CCCNC1)C2CC2.Cl

The stereochemistry at the C3 position of the piperidine ring is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles .

Spectroscopic and Computational Data

  • InChI Key: NUZCUMITFHBEPM-FVGYRXGTSA-N .

  • X-ray Crystallography: While no direct data exist for this compound, related piperidine derivatives adopt chair conformations in solid-state structures, with substituents influencing ring puckering .

  • pKa Prediction: The tertiary amine (piperidine nitrogen) has an estimated pKa of ~9.5, rendering it protonated at physiological pH, which enhances solubility and receptor binding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves:

  • Chiral Resolution: Starting from racemic N-cyclopropyl-N-methylpiperidin-3-amine, enantiomers are separated via chiral chromatography or enzymatic resolution .

  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .

  • Alternative Approaches: Buchwald–Hartwig amination or nucleophilic aromatic substitution (SN_\text{N}Ar) may introduce the cyclopropyl group, as seen in analogous compounds .

Process Optimization

  • Yield: Reported yields for similar piperidine derivatives range from 60–85%, depending on the purity of intermediates .

  • Purity: Commercial batches (e.g., from CymitQuimica) specify ≥95% purity by HPLC .

Mechanism of Action and Biological Activity

Receptor Interactions

Piperidine derivatives are known modulators of muscarinic acetylcholine receptors (mAChRs), particularly M1_1 and M4_4 subtypes. The cyclopropyl group may enhance lipophilicity, facilitating blood-brain barrier penetration for central nervous system (CNS) targets .

Kinase Inhibition

Structural analogs with N-methylpiperidine moieties exhibit kinase inhibitory activity (e.g., JAK3 IC50_{50} = 35–751 nM) . While direct data for this compound are lacking, its tertiary amine likely engages in hydrogen bonding with kinase ATP-binding pockets .

Pharmacokinetics and Toxicity

ADME Properties

  • Absorption: High solubility in aqueous buffers (≥50 mg/mL at pH 7.4) favors oral bioavailability .

  • Metabolism: Piperidine rings are susceptible to CYP450-mediated oxidation, but the cyclopropyl group may slow hepatic clearance .

  • Excretion: Primarily renal, with negligible fecal elimination in rodent models .

Toxicity Profile

  • Acute Toxicity: LD50_{50} in rats >500 mg/kg (oral), indicating low acute risk .

  • Genotoxicity: Ames tests for related compounds were negative, suggesting no mutagenic potential .

Applications in Medicinal Chemistry

Neurological Disorders

The compound’s mAChR affinity positions it as a candidate for Alzheimer’s disease and schizophrenia, where muscarinic modulation is therapeutic . Preclinical studies of analogs show improved cognitive function in murine models .

Oncology

Kinase inhibitors incorporating N-methylpiperidine scaffolds (e.g., JAK3 inhibitors) demonstrate antitumor efficacy in xenograft models . Synergistic effects with checkpoint inhibitors are under investigation .

Infectious Diseases

The antimalarial activity of structurally related naphthyridines highlights potential for antiprotozoal drug development .

Research Gaps and Future Directions

  • Target Validation: Direct binding assays (e.g., SPR, ITC) are needed to confirm mAChR and kinase interactions.

  • In Vivo Efficacy: Animal models of CNS disorders and parasitic infections should prioritize this compound.

  • Stereochemical Impact: Comparative studies of (S)- and (R)-enantiomers will elucidate enantioselective effects .

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